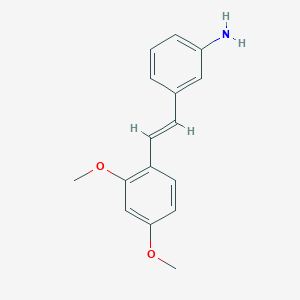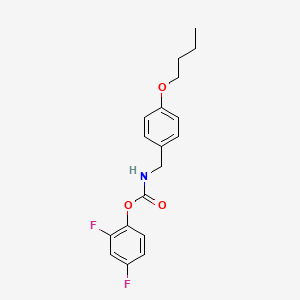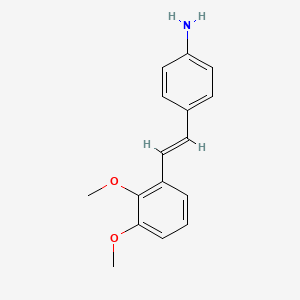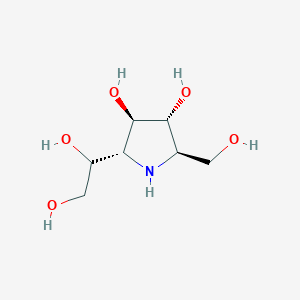
2,6-Diphenyl-8-methyl-1-deazapurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diphenyl-8-methyl-1-deazapurine is a synthetic organic compound belonging to the class of deazapurines. Deazapurines are analogs of purines where one or more nitrogen atoms in the purine ring are replaced by carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diphenyl-8-methyl-1-deazapurine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and benzaldehyde derivatives.
Cyclization: These starting materials undergo cyclization reactions to form the deazapurine core structure.
Substitution: Subsequent substitution reactions introduce the phenyl and methyl groups at the 2, 6, and 8 positions, respectively.
Industrial Production Methods: This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diphenyl-8-methyl-1-deazapurine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the deazapurine core.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyls, or acyls .
Wissenschaftliche Forschungsanwendungen
2,6-Diphenyl-8-methyl-1-deazapurine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its interactions with biological macromolecules, particularly nucleic acids and proteins.
Medicine: As an adenosine receptor antagonist, it has potential therapeutic applications in treating conditions such as cardiovascular diseases, neurological disorders, and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The primary mechanism of action of 2,6-diphenyl-8-methyl-1-deazapurine involves its role as an adenosine receptor antagonist. By binding to adenosine receptors, it inhibits the action of adenosine, a neurotransmitter involved in various physiological processes. This inhibition can modulate several signaling pathways, leading to effects such as vasodilation, anti-inflammatory responses, and modulation of neurotransmitter release .
Similar Compounds:
- 2,6-Diphenyl-8-ethyl-1-deazapurine
- 2,6-Diphenyl-8-propyl-1-deazapurine
- 2,6-Diphenyl-8-isopropyl-1-deazapurine
- 2,6-Diphenyl-8-isobutyl-1-deazapurine
Comparison: Compared to its analogs, this compound exhibits unique properties due to the presence of the methyl group at the 8-position. This substitution can influence its binding affinity to adenosine receptors, its pharmacokinetic properties, and its overall biological activity. The methyl group may also affect the compound’s solubility and stability, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C19H15N3 |
|---|---|
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-methyl-5,7-diphenyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C19H15N3/c1-13-20-18-16(14-8-4-2-5-9-14)12-17(22-19(18)21-13)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21,22) |
InChI-Schlüssel |
HKDKOLLILMBGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(N1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,4,11-tetrahydro-1H-benzo[a]carbazole](/img/structure/B10841281.png)
![2,3-Dihydrobenzo[d]thiazole-2-thiol](/img/structure/B10841282.png)











